molecular formula C7H5NO4 B142978 2,5-Pyridinedicarboxylic acid CAS No. 100-26-5

2,5-Pyridinedicarboxylic acid

Cat. No.: B142978
CAS No.: 100-26-5
M. Wt: 167.12 g/mol
InChI Key: LVPMIMZXDYBCDF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,5-Pyridinedicarboxylic acid (2,5-PDA) is a natural N-heterocyclic compound . It has been identified as a highly selective inhibitor of D-dopachrome tautomerase (D-DT), a protein that activates the cell surface receptor CD74 . This protein plays a crucial role in various cell types and can have either beneficial or deleterious effects on human diseases .

Mode of Action

The interaction of 2,5-PDA with D-DT effectively blocks the D-DT-induced activation of CD74 . The two carboxylate groups of 2,5-PDA form hydrogen bonds with active site residues, which are the main stabilizing forces of D-DT-1 . This interaction results in an impressive 79-fold selectivity for D-DT over MIF .

Biochemical Pathways

The action of 2,5-PDA affects the MIF/CD74 and D-DT/CD74 axes, which are biochemical pathways involved in various cell types . By inhibiting D-DT, 2,5-PDA disrupts these pathways and alters their downstream effects .

Pharmacokinetics

It’s known that 2,5-pda can be completely degraded within 7 days under optimal growth conditions .

Result of Action

The inhibition of D-DT by 2,5-PDA blocks the activation of CD74, which can have various molecular and cellular effects depending on the specific disease context . For example, it can potentially alter immune responses, given the role of CD74 in immune cell signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,5-PDA. For instance, it has been found that 2,5-PDA is widely distributed in industrial wastewater . The compound can be utilized as the sole carbon source for growth by certain bacteria, such as the Agrobacterium sp. strain YJ-5 . This suggests that the presence of specific microorganisms and environmental conditions can influence the degradation and thus the action of 2,5-PDA .

Biochemical Analysis

Biochemical Properties

2,5-Pyridinedicarboxylic acid has been found to interact with various biomolecules. For instance, it has been reported to be a highly selective inhibitor of D-dopachrome tautomerase . This interaction is significant as it effectively blocks the D-DT-induced activation of CD74 .

Cellular Effects

The effects of this compound on cells are largely due to its interaction with D-dopachrome tautomerase. By inhibiting this enzyme, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. For example, it binds to D-dopachrome tautomerase, inhibiting its activity and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been reported that this compound was completely degraded within 7 days under optimal growth conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it has been found to be a part of the degradation pathway of pyridine dicarboxylate .

Properties

IUPAC Name

pyridine-2,5-dicarboxylic acid
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InChI

InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)
Source PubChem
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InChI Key

LVPMIMZXDYBCDF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C(=O)O
Source PubChem
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Molecular Formula

C7H5NO4
Source PubChem
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DSSTOX Substance ID

DTXSID3059210
Record name 2,5-Pyridinedicarboxylic acid
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Molecular Weight

167.12 g/mol
Source PubChem
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Physical Description

Solid; [Merck Index] Light brown solid; [Aldrich MSDS]
Record name Isocinchomeronic acid
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Vapor Pressure

0.0000061 [mmHg]
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CAS No.

100-26-5
Record name 2,5-Pyridinedicarboxylic acid
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Record name Isocinchomeronic acid
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Record name 2,5-Pyridinedicarboxylic acid
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Record name 2,5-Pyridinedicarboxylic acid
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Record name 2,5-Pyridinedicarboxylic acid
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Record name Pyridine-2,5-dicarboxylic acid
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Record name ISOCINCHOMERONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,5-pyridinedicarboxylic acid?

A1: The molecular formula of this compound (2,5-H2PDC) is C7H5NO4, and its molecular weight is 167.12 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic methods including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and UV-Vis spectroscopy. These techniques provide information about the functional groups, bonding environments, and electronic transitions within the molecule. [, , , , , , , , ]

Q3: How does the presence of this compound impact the thermal stability of materials like polyesters?

A3: Research suggests that incorporating the 2,5-pyridinediyl unit into polyesters, in comparison to analogous terephthalates, generally decreases the thermal stability while slightly increasing the glass transition temperature and lowering the melting temperature. []

Q4: What is the thermal stability of [Gd(2,5-HPA)(2,5-PA)]n, a Gadolinium compound containing this compound?

A4: Thermogravimetric (TG) analysis reveals that [Gd(2,5-HPA)(2,5-PA)]n exhibits high thermal stability, remaining stable up to around 500°C. [, ]

Q5: What is the role of this compound in the synthesis of Metal-Organic Frameworks (MOFs)?

A5: this compound often acts as an organic linker in the construction of MOFs. Its carboxylate groups can coordinate to metal ions, forming bridges and contributing to the overall framework structure. [, , , , , , , , ]

Q6: How does the coordination mode of this compound affect the dimensionality of the resulting coordination polymers?

A6: Depending on the specific synthesis conditions and metal ions involved, this compound can adopt various coordination modes. These modes influence how the ligand bridges metal centers, leading to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymer structures. [, , , , , ]

Q7: Can you give an example of a 2D coordination polymer structure formed using this compound?

A7: The complex [Pr2(2,5-PA)2(2,5-HPA)2(H2O)4] n ·2nH2O, synthesized with this compound, forms a two-dimensional layered structure. []

Q8: Are there any examples of 3D coordination polymer structures formed using this compound?

A8: Yes, several examples exist. For instance:

  • [Nd2Cu3(C7NO4)6(H2O)10·14H2O]n, a neodymium and copper(II) coordination polymer, exhibits a 3D structure. []
  • [Al2(pydc)2(μ2-OH)2(H2O)2]n, synthesized from aluminum and this compound, forms a 3D ladder-like arrangement. []

Q9: Can this compound be used to synthesize MOFs with specific functionalities?

A9: Yes, the incorporation of this compound can impart desirable functionalities to MOFs. For example, the anionic layered compound (NC4H12)(NC2H8)2[In3(pydc)6]·13.1H2O (SZ-6) demonstrates efficient removal of radioactive 90Sr from seawater, highlighting its potential for environmental remediation. []

Q10: How does the introduction of zinc affect the luminescence of lanthanide ions in complexes with this compound?

A10: Research indicates that the presence of zinc significantly enhances the luminescence of Sm and Eu in this compound-based complexes. []

Q11: Can you provide an example of a this compound-based compound that exhibits photoluminescence?

A11: The complex [Pr2(2,5-PA)2(2,5-HPA)2(H2O)4] n ·2nH2O displays red photoluminescence in the solid state at room temperature. []

Q12: What are the mechanisms behind the luminescence observed in this compound-based compounds?

A12: The observed luminescence is often attributed to the characteristic emissions of lanthanide ions present in the complexes. The this compound ligand can act as an antenna, absorbing energy and transferring it to the lanthanide ions, which then emit light at specific wavelengths. [, , , , ]

Q13: How does this compound factor into research on macrophage migration inhibitory factor (MIF)?

A13: this compound derivatives, particularly 4-(3-Carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC), have shown promise as selective inhibitors of MIF-2, a pro-inflammatory cytokine. This selectivity is attributed to an induced fit mechanism observed in MIF-2, which is absent in MIF-1. [, ]

Q14: Are there any imaging applications for compounds incorporating this compound?

A14: Research suggests that 99mTc-labeled cyclic RGDfK dimers, incorporating this compound as a coligand, show potential for imaging glioma integrin αvβ3 expression using SPECT imaging. [, ]

Q15: What is known about the biodegradation of this compound?

A15: While research on this compound biodegradation is limited, studies have identified bacterial strains, like Agrobacterium sp. strain YJ-5, capable of utilizing it as a sole carbon source. This finding suggests the possibility of bioremediation strategies for environments contaminated with this compound. []

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